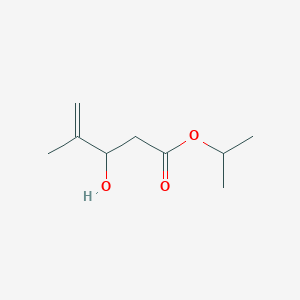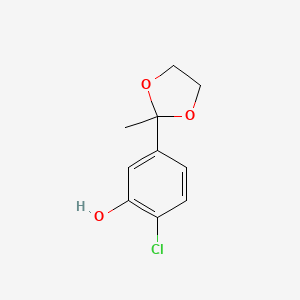
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is a chemical compound that belongs to the class of dioxolanes. It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a chloro-substituted dioxolane. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between the phenol and the dioxolane . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or crystallization, to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another dioxolane derivative with different functional groups.
1,3-Dioxolan-2-one: A cyclic carbonate with a similar dioxolane ring.
Uniqueness
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a chloro group, a phenol group, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
92119-08-9 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C10H11ClO3/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
IRIFICVAFVJRHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC(=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


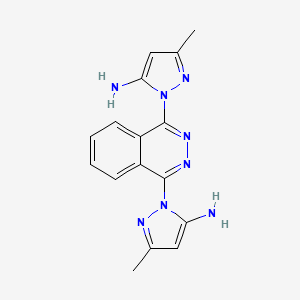
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)


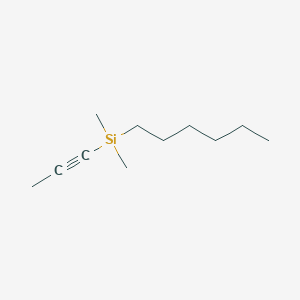



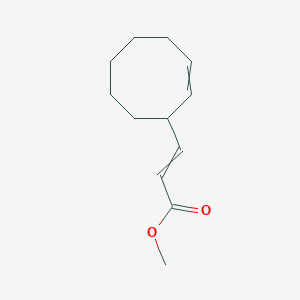
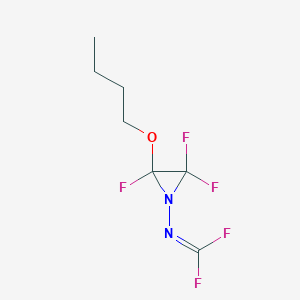
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
